molecular formula C49H88N14O11 B12545935 Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine CAS No. 156061-52-8

Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine

Cat. No.: B12545935
CAS No.: 156061-52-8
M. Wt: 1049.3 g/mol
InChI Key: BMSIWKUVCGDLAY-OAKHNGAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine is a synthetic nonapeptide with the sequence Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-Lys. Key structural and functional attributes include:

  • Molecular formula: C₄₉H₈₈N₁₄O₁₁ (calculated molecular weight: ~1,049.3 g/mol).
  • Charge: Highly cationic at physiological pH due to five lysine residues (pKa ~10.5 for ε-amino groups).
  • Sequence features: N-terminal Gly-Gly motif, conferring structural flexibility. Tyrosine residue, which may serve as a site for post-translational modifications (e.g., phosphorylation).

Properties

CAS No.

156061-52-8

Molecular Formula

C49H88N14O11

Molecular Weight

1049.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C49H88N14O11/c1-31(2)27-39(47(71)61-38(49(73)74)17-7-12-26-54)62-45(69)37(16-6-11-25-53)60-48(72)40(28-32-18-20-33(64)21-19-32)63-46(70)36(15-5-10-24-52)59-44(68)35(14-4-9-23-51)58-43(67)34(13-3-8-22-50)57-42(66)30-56-41(65)29-55/h18-21,31,34-40,64H,3-17,22-30,50-55H2,1-2H3,(H,56,65)(H,57,66)(H,58,67)(H,59,68)(H,60,72)(H,61,71)(H,62,69)(H,63,70)(H,73,74)/t34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

BMSIWKUVCGDLAY-OAKHNGAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino groups in lysine residues can undergo acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.

Major Products

    Oxidation: Formation of dityrosine.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Formation of N-acetylated or N-alkylated lysine residues.

Scientific Research Applications

Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine has several applications in scientific research:

    Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for tissue engineering.

    Industry: Utilized in the development of biosensors and as a component in biocatalysts.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine involves its interaction with specific molecular targets. The lysine residues can interact with negatively charged molecules, while the tyrosine residue can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Peptides

Structural and Physicochemical Properties

The table below compares Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine with two structurally related peptides:

Compound Name Amino Acid Sequence Molecular Weight (g/mol) Key Residues Charge at pH 7 Solubility Profile
This compound Gly-Gly-Lys-Lys-Lys-Tyr-Lys-Leu-Lys ~1,049.3 5 Lys, 1 Tyr, 1 Leu +5 (highly cationic) High (hydrophilic dominance)
Gly-Leu-Leu-Pro-Pro-Tyr (837362-21-7) Gly-Leu-Leu-Pro-Pro-Tyr ~658.8 2 Leu, 2 Pro, 1 Tyr Neutral Moderate (hydrophobic Pro/Leu)
Arg-Lys-Thr-Tyr-Pro-Ile-Lys (500025-25-7) Arg-Lys-Thr-Tyr-Pro-Ile-Lys ~905.1 1 Arg, 2 Lys, Thr, Pro, Ile +3 (Arg + Lys) Moderate (mixed charge/hydrophobicity)
Key Observations:

Charge Differences :

  • The main peptide’s +5 charge contrasts with the neutral charge of Gly-Leu-Leu-Pro-Pro-Tyr and the +3 charge of Arg-Lys-Thr-Tyr-Pro-Ile-Lys. This cationic dominance may enhance interactions with nucleic acids or anionic cell membranes.
  • Proline-rich peptides (e.g., Gly-Leu-Leu-Pro-Pro-Tyr) exhibit structural rigidity due to proline’s cyclic side chain, unlike the lysine-dominated flexibility of the main compound.

However, direct evidence linking this peptide to LOX activity is lacking. Tyrosine Role: All three peptides contain tyrosine, which may participate in aromatic stacking or redox signaling. In Gly-Leu-Leu-Pro-Pro-Tyr, tyrosine’s hydroxyl group could enable phosphorylation.

Hydrophobicity :

  • The main peptide’s single leucine and glycine residues reduce hydrophobicity compared to Gly-Leu-Leu-Pro-Pro-Tyr (two leucines) and Arg-Lys-Thr-Tyr-Pro-Ile-Lys (isoleucine and proline). This influences solubility and membrane permeability.

Biological Activity

Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine, a complex peptide composed of multiple lysine residues and other amino acids, has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological implications, and relevant research findings.

Molecular Characteristics

Chemical Structure:

  • Molecular Formula: C49H88N14O
  • Molecular Weight: 1049.3 g/mol
  • CAS Number: 156061-52-8

This compound's structure is characterized by a high number of lysine residues, which are known for their role in protein interactions and cellular functions.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

  • Antioxidant Properties:
    • Peptides with lysine residues often exhibit antioxidant activities, which can protect cells from oxidative stress. The specific arrangement of amino acids in this compound may enhance its ability to scavenge free radicals.
  • Cellular Signaling:
    • The presence of multiple lysine residues suggests potential interactions with various cellular receptors and signaling pathways. This could influence processes such as cell proliferation and differentiation.
  • Neuroprotective Effects:
    • Similar peptides have shown promise in neuroprotection by modulating metal ion toxicity (e.g., copper and zinc), which is relevant in neurodegenerative diseases. The ability to bind metal ions may help mitigate their toxic effects on neuronal cells.

Case Studies and Experimental Evidence

  • Neurodegenerative Disease Models:
    • Research indicates that peptides similar to this compound can prevent protein aggregation, a hallmark of neurodegenerative diseases. For instance, studies on glycyl-l-histidyl-l-lysine (GHK) demonstrated its capability to reduce copper-induced protein aggregation and cell death, suggesting that similar mechanisms might be applicable to this compound .
  • Cytoprotective Mechanisms:
    • In vitro studies have shown that peptides rich in lysine can enhance cellular resilience against oxidative stressors. For example, GHK was found to modulate intracellular copper levels, thus preventing toxicity associated with metal overload during inflammatory responses .
  • Protein Interaction Studies:
    • Advanced techniques such as proximity-enhanced protein crosslinking have been employed to study the interaction patterns of peptides like glycylglycyl-L-lysyl-L... in cellular environments. These studies are essential for understanding how such compounds might stabilize or disrupt protein-protein interactions critical for cellular function .

Data Summary

CharacteristicValue
Molecular FormulaC49H88N14O
Molecular Weight1049.3 g/mol
CAS Number156061-52-8
Potential ActivitiesAntioxidant, Neuroprotective
Related StudiesGHK's cytoprotective effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.